molecular formula C7H9ClN2S B2753499 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine CAS No. 19834-92-5

2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine

Cat. No.: B2753499
CAS No.: 19834-92-5
M. Wt: 188.67
InChI Key: NXVNNTAULUAQPC-UHFFFAOYSA-N
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Description

2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine is an organic compound with the molecular formula C7H9ClN2S. It is a pyrimidine derivative characterized by the presence of a chloromethyl group and a sulfanyl group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with chloromethylating agents. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of catalysts and materials for organic electronics.

Mechanism of Action

The mechanism of action of 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyrimidine
  • 2-[(Chloromethyl)sulfanyl]-4,6-dimethylpyridine
  • 2-[(Chloromethyl)sulfanyl]-4,6-dimethylthiazole
  • 2-[(Chloromethyl)sulfanyl]-4,6-dimethylimidazole

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both chloromethyl and sulfanyl groups allows for versatile chemical modifications and interactions .

Properties

IUPAC Name

2-(chloromethylsulfanyl)-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c1-5-3-6(2)10-7(9-5)11-4-8/h3H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVNNTAULUAQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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